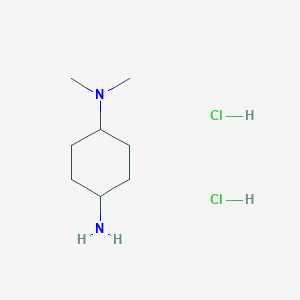

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Description

BenchChem offers high-quality N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-10(2)8-5-3-7(9)4-6-8;;/h7-8H,3-6,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUCSCEEZQGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694538 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031289-75-4 | |

| Record name | N~1~,N~1~-Dimethylcyclohexane-1,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

CAS Number: 1187931-32-3

This technical guide provides a comprehensive overview of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride, a versatile chemical intermediate with significant applications in polymer chemistry and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and practical applications, grounded in established scientific principles.

Introduction and Core Compound Identity

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is the salt form of N1,N1-Dimethylcyclohexane-1,4-diamine, a diamine featuring a cyclohexane ring with a primary amine and a tertiary dimethylamine group at the 1 and 4 positions, respectively. The dihydrochloride salt form often enhances stability and modifies solubility, making it suitable for various applications.

Table 1: Core Compound Identity

| Identifier | Value |

| Chemical Name | N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride |

| CAS Number | 1187931-32-3[1][2][3] |

| Molecular Formula | C₈H₂₀Cl₂N₂[1][2][4] |

| Molecular Weight | 215.16 g/mol [1][4] |

| Typical Purity | ≥95% |

| Synonyms | NC1CCC(N(C)C)CC1.[H]Cl.[H]Cl[2] |

Synthesis and Manufacturing

The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is a multi-step process commencing with the commercially available 1,4-diaminocyclohexane. The key transformation is the selective N,N-dimethylation of one of the primary amine groups, followed by conversion to the dihydrochloride salt.

Synthesis of the Free Base: N1,N1-Dimethylcyclohexane-1,4-diamine

A robust and widely recognized method for the methylation of primary amines is the Eschweiler-Clarke reaction .[5][6] This reaction utilizes formaldehyde as the methylating agent and formic acid as the reducing agent, offering a high-yield pathway to tertiary amines while avoiding the formation of quaternary ammonium salts.[5]

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. This process is repeated to achieve dimethylation. The loss of carbon dioxide as a byproduct drives the reaction to completion.

Workflow for the Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine:

Caption: Synthesis workflow for the free base via the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diaminocyclohexane (1 equivalent) in a suitable solvent like methanol or water.

-

Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (approximately 2.2 equivalents) followed by an excess of formic acid (approximately 2.2 equivalents). The addition of formic acid should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 18 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Carefully add a strong base, such as sodium hydroxide or potassium hydroxide, to neutralize the excess formic acid and deprotonate the amine salts, bringing the pH to above 11.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N1,N1-Dimethylcyclohexane-1,4-diamine.

Preparation of the Dihydrochloride Salt

The conversion of the free base to its dihydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

-

Dissolution: Dissolve the purified N1,N1-Dimethylcyclohexane-1,4-diamine in a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl through the solution) with stirring. An excess of HCl (at least 2 equivalents) is required to protonate both amine groups.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride as a solid.

Physicochemical Properties and Spectral Data

The physicochemical properties of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride are crucial for its handling, storage, and application.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | Data not available for the dihydrochloride. The free base has a melting point of -65°C. | |

| Boiling Point | Data not available for the dihydrochloride. The free base has a boiling point of 205°C. | |

| Solubility | Highly soluble in water. | |

| Storage | Sealed in a dry environment at room temperature. |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methine protons on the cyclohexane ring attached to the nitrogens, and the methylene protons of the cyclohexane ring. The chemical shifts will be influenced by the protonation of the amine groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbons, the methine carbons, and the methylene carbons of the cyclohexane ring.

-

FTIR: The infrared spectrum of the dihydrochloride salt will be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, which are typical for the N-H stretching vibrations of ammonium salts.[7] The C-H stretching and bending vibrations of the cyclohexane ring and methyl groups will also be present.

Applications

Epoxy Resin Curing Agent

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride can function as a curing agent or hardener for epoxy resins.[1] The primary amine group is the reactive site for the curing reaction.

Mechanism of Epoxy Curing with a Primary Amine:

The lone pair of electrons on the nitrogen of the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking and the formation of a rigid thermoset polymer network.

Workflow for Epoxy Resin Curing:

Caption: General workflow for curing epoxy resins with the diamine hardener.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin

Note: The use of the dihydrochloride salt may require specific conditions to liberate the free amine for reaction, such as the presence of a base or higher temperatures.

-

Stoichiometry Calculation: Calculate the required amount of the diamine dihydrochloride based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two active hydrogens.

-

Mixing: In a suitable container, combine the DGEBA resin and the calculated amount of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride. Mix thoroughly until a homogeneous mixture is obtained. Gentle heating may be required to aid dissolution and reduce viscosity.

-

Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a mold and cure in an oven. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80-120°C) for a few hours, followed by a post-cure at a higher temperature (e.g., 150°C) to ensure complete cross-linking.

-

Characterization: After cooling, the cured epoxy can be characterized for its mechanical and thermal properties, such as hardness, tensile strength, and glass transition temperature (Tg).

The aliphatic nature of the diamine can impart good flexibility and impact resistance to the cured epoxy, while the controlled reactivity can allow for a longer pot life, which is advantageous in applications like coatings, adhesives, and composites.[1]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Safety and Handling

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard | Description |

| GHS Pictograms | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on the free base and may vary for the dihydrochloride salt. Always consult the specific Safety Data Sheet (SDS) for the product being used.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

Conclusion

N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride is a chemical compound with significant potential in both materials science and organic synthesis. Its role as a curing agent for epoxy resins allows for the creation of durable and versatile polymers. As a synthetic intermediate, its unique structure provides a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for its effective and safe utilization in research and development.

References

-

Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584. [Link]

-

MySkinRecipes. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure amantadine hydrochloride (black), 18-crown-6 (blue) and complex (red). [Image]. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

PubChem. (n.d.). trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]

-

Lead Sciences. (n.d.). N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 3. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a key chemical entity with significant applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its fundamental properties, including a definitive determination of its molecular weight. It delves into the stereochemically-aware synthesis of the preferred trans-isomer, outlines detailed purification and analytical characterization protocols, and explores its pivotal role as a linker in the design of Proteolysis Targeting Chimeras (PROTACs), a frontier in modern drug development.

Core Molecular Attributes

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is the salt form of the corresponding free diamine, which enhances its stability and solubility in aqueous media, making it amenable for use in various synthetic and biological applications.

Molecular Weight and Formula

The precise molecular weight of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a critical parameter for stoichiometric calculations in chemical synthesis and for the characterization of derivative compounds. Based on its chemical formula, the molecular weight is determined as follows:

This value is derived from the sum of the atomic weights of its constituent atoms. The corresponding free base, N,N-Dimethylcyclohexane-1,4-diamine, has a molecular weight of 142.24 g/mol .[3]

Physicochemical Properties

A summary of the key physicochemical properties of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1] |

| Molecular Weight | 215.16 g/mol | [1][2] |

| CAS Number | 1187931-32-3 | |

| Appearance | Solid | [4] |

| Storage | Room temperature, sealed, dry | [1] |

Stereochemistry: The Importance of the trans-Isomer

The cyclohexane ring in N1,N1-Dimethylcyclohexane-1,4-diamine can exist in two primary stereoisomeric forms: cis and trans. In the context of its application as a linker in drug design, the trans-isomer is generally preferred. This preference is rooted in the conformational stability of the cyclohexane ring. The trans configuration allows both the amino and dimethylamino groups to occupy equatorial positions on the chair conformation of the cyclohexane ring.[3][5] This diequatorial arrangement minimizes steric hindrance, leading to a thermodynamically more stable molecule compared to the cis-isomer, where one substituent would be forced into a more sterically hindered axial position.[3][5]

The defined and rigid geometry of the trans-isomer is crucial for its function as a linker in complex molecules like PROTACs, as it provides a predictable spatial orientation of the connected moieties, which is essential for effective biological activity.

Synthesis and Purification

The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride involves a multi-step process that requires careful control to ensure the desired stereochemistry and purity.

Synthetic Pathway

A common synthetic route to obtain the trans-isomer starts from trans-1,4-diaminocyclohexane. The general workflow is depicted in the diagram below.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. TRANS-1,4-DIMETHYLCYCLOHEXANE(2207-04-7) 13C NMR spectrum [chemicalbook.com]

- 5. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt that is emerging as a versatile building block in both materials science and pharmaceutical development. Its rigid cyclohexane core and strategically placed amine functionalities make it a compound of significant interest for creating complex molecular architectures with tailored properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, offering a critical resource for researchers looking to leverage this compound in their work.

Physicochemical Properties

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a white to off-white solid at room temperature.[1][2] Its dihydrochloride salt form generally confers greater stability and ease of handling compared to the free base. For optimal preservation of its integrity, it should be stored in a sealed container under dry, room temperature conditions.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1][2] |

| Molecular Weight | 215.16 g/mol | [1][2] |

| CAS Number | 1187931-32-3 | [2][3] |

| Physical Form | Solid | [1] |

| Storage | Room temperature, sealed, dry | [2][3] |

While specific, experimentally determined melting point and solubility data for the dihydrochloride salt are not widely published, the free base, N,N-Dimethylcyclohexane-1,4-diamine, has a reported boiling point of 205°C and a density of 0.92 g/cm³.[4] The dihydrochloride salt is expected to be soluble in water and lower alcohols, with limited solubility in nonpolar organic solvents.

Synthesis and Characterization

The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride can be achieved through a multi-step process, typically starting from a commercially available cyclohexane-1,4-diamine. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Reductive Amination of Cyclohexane-1,4-dione

-

To a solution of cyclohexane-1,4-dione in methanol, add a solution of dimethylamine (2 equivalents) in methanol at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N1,N1,N4,N4-tetramethylcyclohexane-1,4-diamine.

Step 2: Selective Demethylation (where necessary if starting with the tetramethylated compound)

This step is complex and various methods exist. One approach is the Von Braun reaction, which is hazardous and requires experienced handling. A more modern approach might involve selective dealkylation using specific reagents, which is beyond the scope of this general protocol. For the purpose of this guide, we will assume a more direct route to the desired product is available or a different starting material is used.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude N1,N1-Dimethylcyclohexane-1,4-diamine free base in a minimal amount of diethyl ether or another suitable organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise with stirring.

-

A white precipitate of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the N-methyl protons, the methine protons on the cyclohexane ring at the C1 and C4 positions, and the methylene protons of the cyclohexane ring. The integration of these signals should be consistent with the number of protons in each environment.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for the N-methyl carbons, the C1 and C4 carbons of the cyclohexane ring, and the remaining methylene carbons of the ring.

-

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic peaks for N-H stretching (from the protonated amine), C-H stretching of the alkyl groups, and potentially broad absorptions associated with the hydrochloride salt.

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.

Applications in Research and Development

The unique structural features of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride make it a valuable tool in several areas of chemical research and development.

Polymer Chemistry and Materials Science

As a diamine, this compound can serve as a monomer or a curing agent in the synthesis of various polymers.[2]

-

Epoxy Resins : The primary amine group can react with epoxy groups, making it an effective curing agent for epoxy resins. The rigid cyclohexane backbone can impart enhanced thermal stability and mechanical strength to the resulting polymer network.[2] The controlled reactivity of the aliphatic amine allows for a desirable pot life in applications such as coatings, adhesives, and composites.[2]

-

Polyurethanes and Polyamides : The diamine functionality allows it to be incorporated into the backbone of polyurethanes and polyamides, influencing properties such as rigidity, thermal stability, and solvent resistance.

Pharmaceutical and Agrochemical Synthesis

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] Its defined stereochemistry and compatible functional groups make it a desirable building block.[2]

-

Drug Discovery : The cyclohexane scaffold is a common motif in many drug molecules, providing a rigid framework to orient functional groups for optimal interaction with biological targets. This diamine can be used to introduce this scaffold and the associated amine functionalities into a lead compound.

-

PROTACs (Proteolysis Targeting Chimeras) : The parent compound, cyclohexane-1,4-diamine, is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The rigid nature of the cyclohexane linker can provide precise control over the distance and orientation between the two ends of the PROTAC, which is critical for its efficacy.

Catalysis

The diamine structure can also be a precursor to chiral ligands for asymmetric catalysis. Modification of the amine groups can lead to the synthesis of ligands that can coordinate with metal centers to create catalysts for a variety of chemical transformations.

Safety and Handling

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a chemical compound with significant potential in both academic and industrial research. Its well-defined structure and versatile reactivity make it a valuable building block for the synthesis of advanced materials and novel pharmaceutical agents. As research into new polymers and targeted therapeutics continues to grow, the demand for such specialized intermediates is likely to increase, further highlighting the importance of this compound.

References

-

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences. (n.d.). Lead Sciences. [Link]

-

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 - PubChem. (n.d.). PubChem. [Link]

-

N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 3. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 4. N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet [chemicalbook.com]

- 5. parchem.com [parchem.com]

An In-Depth Technical Guide to the Synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a versatile aliphatic diamine derivative with significant applications in various fields of chemical synthesis.[1] Its rigid cyclohexane backbone and the presence of both a primary and a tertiary amine group make it a valuable building block in the development of novel polymers, as a curing agent for epoxy resins, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The dihydrochloride salt form ensures stability and ease of handling of this otherwise hygroscopic and reactive diamine.

This technical guide provides a comprehensive overview of a reliable and scalable synthetic pathway to N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, intended for researchers and professionals in drug development and materials science. The described methodology is grounded in established chemical principles and supported by practical insights to ensure reproducibility and high purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1] |

| Molecular Weight | 215.16 g/mol | [1] |

| CAS Number | 1187931-32-3 | [1][2] |

| Appearance | Solid | |

| Storage | Room temperature, sealed, dry | [1] |

Synthetic Pathway Overview

The synthesis of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride can be efficiently achieved through a two-step process starting from the commercially available p-phenylenediamine. The overall synthetic strategy involves:

-

Hydrogenation of p-phenylenediamine to yield 1,4-diaminocyclohexane.

-

Selective N,N-dimethylation of 1,4-diaminocyclohexane via the Eschweiler-Clarke reaction to form N1,N1-Dimethylcyclohexane-1,4-diamine.

-

Formation of the dihydrochloride salt by treatment with hydrochloric acid.

This pathway is advantageous due to the relatively low cost of the starting material and the robustness of the chemical transformations involved.

Caption: Overall synthetic pathway for N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Part 1: Synthesis of 1,4-Diaminocyclohexane

The initial step involves the catalytic hydrogenation of the aromatic ring of p-phenylenediamine to produce 1,4-diaminocyclohexane. This reaction yields a mixture of cis and trans isomers.

Reaction Scheme

Caption: Hydrogenation of p-phenylenediamine.

Experimental Protocol

Materials:

-

p-Phenylenediamine

-

5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

-

Isopropanol

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, charge p-phenylenediamine and isopropanol.

-

Add the 5% Ru/Al₂O₃ catalyst to the mixture.

-

Seal the reactor and purge with nitrogen gas multiple times to remove any residual air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 MPa).[3]

-

Heat the reactor to the target temperature (e.g., 90°C) with vigorous stirring.[3]

-

Maintain the reaction under these conditions for a specified time, monitoring hydrogen uptake to gauge reaction completion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate, containing a mixture of cis- and trans-1,4-diaminocyclohexane in isopropanol, can be concentrated under reduced pressure. The resulting crude product can be used directly in the next step or purified further by distillation or crystallization if a specific isomer is desired.

Causality of Experimental Choices:

-

Catalyst: Ruthenium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings.[3]

-

Solvent: Isopropanol is a suitable solvent that can dissolve the starting material and is stable under the reaction conditions.

-

Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the activation energy for the aromatic ring reduction and to ensure a reasonable reaction rate.

Part 2: Selective N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines to their corresponding tertiary amines, using formic acid and formaldehyde.[4][5] This reaction is particularly useful as it avoids the formation of quaternary ammonium salts.[4]

Reaction Scheme

Caption: Eschweiler-Clarke methylation of 1,4-diaminocyclohexane.

Experimental Protocol

Materials:

-

1,4-Diaminocyclohexane (from Part 1)

-

Formic acid (98-100%)

-

Formaldehyde solution (37% in water)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1,4-diaminocyclohexane.

-

Add an excess of formic acid and formaldehyde solution. The reaction is typically performed with an excess of both reagents to ensure complete methylation of one of the amine groups.[4]

-

Heat the reaction mixture to reflux (typically around 80-100°C) for several hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 11-12. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N1,N1-Dimethylcyclohexane-1,4-diamine as an oil or a low-melting solid.

Causality of Experimental Choices:

-

Reagents: The combination of formic acid and formaldehyde is the hallmark of the Eschweiler-Clarke reaction. Formaldehyde provides the methyl group, and formic acid acts as the reducing agent.[4]

-

Excess Reagents: Using an excess of the methylating agents helps to drive the reaction to completion.

-

Work-up: The basic work-up is essential to isolate the free amine product from the acidic reaction medium.

Part 3: Formation of the Dihydrochloride Salt

The final step is the conversion of the free diamine to its more stable and handleable dihydrochloride salt.

Reaction Scheme

Caption: Dihydrochloride salt formation.

Experimental Protocol

Materials:

-

N1,N1-Dimethylcyclohexane-1,4-diamine (from Part 2)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or ether)

Procedure:

-

Dissolve the crude N1,N1-Dimethylcyclohexane-1,4-diamine in anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of hydrochloric acid with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol or another suitable solvent to remove any impurities.

-

Dry the product under vacuum to obtain pure N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Causality of Experimental Choices:

-

Solvent: Ethanol is a good solvent for the free base but a poor solvent for the dihydrochloride salt, which facilitates its precipitation.

-

Stoichiometry: Two equivalents of HCl are required to protonate both the primary and tertiary amine groups, forming the dihydrochloride salt.

Characterization

The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

-

¹H NMR: The spectrum should show characteristic peaks for the dimethylamino group, the methine protons, and the methylene protons of the cyclohexane ring, as well as the amine protons.

-

¹³C NMR: The spectrum will display distinct signals for the different carbon atoms in the molecule.

-

FT-IR: The spectrum will show characteristic absorption bands for N-H and C-N stretching vibrations.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Spectroscopic data for similar compounds can be found in chemical databases for comparison.[7][8]

Safety and Handling

-

p-Phenylenediamine: This starting material is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrogen Gas: Hydrogen is highly flammable and explosive. All hydrogenation procedures should be carried out in a properly functioning high-pressure reactor with appropriate safety measures in place.

-

Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care, using appropriate PPE.

-

Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a fume hood.

-

Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive. Use appropriate PPE when handling.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic pathway detailed in this guide provides a robust and scalable method for the preparation of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in research and development.

References

-

Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Eschweiler–Clarke reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Eschweiler-Clarke reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

-

Tarabrin, I. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. International Science Schools Network. Retrieved from [Link]

-

Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Hydrogenation of o-phenylenediamine to 1, 2-diaminocyclohexane over Ru/AC catalyst. (2025, August 7). ResearchGate. Retrieved from [Link]

- Method for preparing cyclohexanediamine. (n.d.). Google Patents.

-

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences. (n.d.). Retrieved from [Link]

-

N, N-Dimethyl-1, 4-cyclohexanediamine (cis- and trans- mixture), min 98%, 1 gram. (n.d.). Alfa Aesar. Retrieved from [Link]

-

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | C8H19ClN2 - PubChem. (n.d.). Retrieved from [Link]

-

N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline - ResearchGate. (n.d.). Retrieved from [Link]

- Method for producing p-p-phenylene diamine by p-nitroaniline hydrogenation - Google Patents. (n.d.).

-

Proposed reaction mechanism for the mono‐selective N‐methylation of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT. (n.d.). Retrieved from [Link]

-

1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. (1r,4r)-N1,N1-diMethylcyclohexane-1,4-diaMine hydrochloride(1286272-89-6) 1H NMR spectrum [chemicalbook.com]

- 8. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

A Technical Guide to the Solubility of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

Introduction to N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride: A Molecule of Versatility

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt with a molecular formula of C₈H₂₀Cl₂N₂ and a molecular weight of approximately 215.16 g/mol .[1] Its structure, featuring a cyclohexane ring with two amine groups at the 1 and 4 positions, one of which is dimethylated, makes it a valuable building block in various chemical syntheses. The dihydrochloride salt form is crucial for its handling, stability, and, as we will explore, its solubility characteristics.

This compound and its analogues are utilized in several key areas:

-

Pharmaceutical Synthesis: As an intermediate, it plays a role in the development of active pharmaceutical ingredients (APIs). The free base form, N,N-Dimethyl-cyclohexane-1,4-diamine, is noted for its involvement in creating pharmaceutical intermediates that can enhance the solubility and bioavailability of drug formulations.[2]

-

Polymer Chemistry: It serves as a curing agent or crosslinking agent in epoxy resin systems, contributing to the thermal stability and mechanical strength of the resulting polymers.[1] Its application extends to the synthesis of polyamides and polyurethanes.[2]

-

Agrochemicals: The defined stereochemistry and functional group compatibility of this molecule make it suitable for the synthesis of complex agrochemical compounds.[1]

Given its applications, particularly in the pharmaceutical sector, understanding its solubility is not merely an academic exercise but a critical step in formulation development, ensuring optimal delivery and efficacy of the final product.

The Theoretical Framework: Predicting the Solubility of a Dihydrochloride Salt

The "like dissolves like" principle is a fundamental concept in solubility, stating that substances with similar polarities are more likely to be soluble in one another. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is an ionic salt, which provides strong indications about its expected solubility.

Water Solubility: As a dihydrochloride salt, the molecule exists in an ionized state in the presence of a polar protic solvent like water. The amine groups are protonated, forming ammonium cations (R-NH₃⁺), which can readily form strong ion-dipole interactions with water molecules. This is a primary driver for high aqueous solubility. A structurally similar compound, N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride, is reported to be highly soluble in water, further supporting this expectation.[3] Many amine-containing drugs are formulated as their hydrochloride salts specifically to enhance their water solubility and, consequently, their bioavailability.[4][5]

Solubility in Organic Solvents: The solubility in organic solvents is expected to be more nuanced and will depend on the solvent's polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and have a relatively high dielectric constant, which can stabilize the ions of the salt. Therefore, moderate to good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): While these solvents have high dipole moments, they lack the ability to donate hydrogen bonds. Solubility in these solvents may be more limited compared to protic solvents but could still be significant.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the highly polar and ionic nature of the dihydrochloride salt, it is expected to have very low to negligible solubility in non-polar solvents.

A summary of the expected qualitative solubility is presented in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High to Very High | Strong ion-dipole interactions and hydrogen bonding between the protonated amine groups and the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | Solvation of the cation is possible, but anion solvation is less effective compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent prevents effective solvation. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methodologies for determining the solubility of a compound like N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Materials and Equipment

-

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride (analytical grade)

-

Solvents (HPLC grade): Water, Ethanol, Methanol, DMSO, Hexane

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

-

Preparation: Accurately weigh an excess amount of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride into several vials for each solvent to be tested. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Quantification:

-

Prepare a stock solution of the compound of known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered saturated solutions using a validated analytical method (e.g., HPLC).

-

Construct a calibration curve and determine the concentration of the compound in the saturated solutions.

-

Implications for Research and Drug Development

A thorough understanding of the solubility of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is critical for its effective use.

-

In Pharmaceutical Formulation: High aqueous solubility is advantageous for developing parenteral (injectable) formulations. For oral dosage forms, good aqueous solubility is a prerequisite for dissolution and subsequent absorption in the gastrointestinal tract. If the solubility is found to be pH-dependent, this will have significant implications for where the drug dissolves and is absorbed.

-

In Chemical Synthesis: The choice of reaction solvent will be dictated by the solubility of the starting materials. Knowing the solubility profile allows for the selection of an appropriate solvent system to ensure a homogeneous reaction mixture, which can lead to improved reaction rates and yields.

-

Safety and Handling: While not directly related to solubility, it is important to note that the free base, N,N-Dimethylcyclohexane-1,4-diamine, is classified as causing severe skin burns and eye damage.[6] Appropriate personal protective equipment should be used when handling both the free base and its salts.

Conclusion

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a compound with significant utility in various scientific fields. While specific quantitative solubility data is not widely published, its chemical structure as a diamine dihydrochloride salt provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in water and polar protic solvents, with decreasing solubility in less polar and non-polar organic solvents. For researchers and drug development professionals, the ability to experimentally determine the precise solubility in relevant solvent systems is a critical skill. The protocols and theoretical framework provided in this guide offer a comprehensive approach to understanding and characterizing the solubility of this important chemical intermediate, thereby enabling its effective application in research and development.

References

-

MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of N1,N1-Dimethylcyclohexane-1,4-diamine Dihydrochloride

This in-depth guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. As a Senior Application Scientist, the following sections are structured to provide not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, ensuring scientific integrity and practical applicability.

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine derivative with a cyclohexane scaffold. The presence of both a primary and a tertiary amine, along with its stereochemistry, makes it a valuable building block in medicinal chemistry and materials science.[1][2] Accurate spectroscopic characterization is paramount to confirm its structure, purity, and stability. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a framework for its analysis. While publicly available spectra for this specific dihydrochloride salt are limited, this guide will provide predicted data based on fundamental principles and available data from analogous structures, alongside detailed protocols for data acquisition.

Molecular Structure and Expected Spectroscopic Features

The structure of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride presents several key features that will be distinguishable by various spectroscopic techniques. The cyclohexane ring can exist in different conformations, and the protonation of the amine groups will significantly influence the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.0 - 3.5 | Multiplet | 1H | CH-NH₃⁺ | The proton on the carbon bearing the primary ammonium group is expected to be deshielded due to the electron-withdrawing effect of the nitrogen. |

| ~ 2.8 - 3.2 | Multiplet | 1H | CH-N(CH₃)₂H⁺ | The proton on the carbon bearing the tertiary ammonium group will also be deshielded. |

| ~ 2.7 | Singlet | 6H | N(CH₃)₂ | The six protons of the two methyl groups on the tertiary amine are equivalent and will appear as a singlet. The signal will be downfield due to the proximity of the nitrogen. |

| ~ 1.5 - 2.2 | Multiplets | 8H | Cyclohexane CH₂ | The axial and equatorial protons of the cyclohexane ring will exhibit complex splitting patterns. |

| ~ 8.0 - 9.0 | Broad Singlet | 3H | NH₃⁺ | The protons of the primary ammonium group are acidic and will appear as a broad signal that is often exchangeable with D₂O. |

| ~ 9.0 - 10.0 | Broad Singlet | 1H | N(CH₃)₂H⁺ | The proton on the tertiary ammonium group is also acidic and will appear as a broad, exchangeable signal. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is a good choice to observe the exchange of the acidic NH protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.

-

Temperature: Set the probe temperature to 25 °C.

-

Pulse Program: Use a standard single-pulse experiment.

-

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 55 - 65 | CH-N(CH₃)₂H⁺ | The carbon attached to the tertiary ammonium group will be significantly downfield. |

| ~ 45 - 55 | CH-NH₃⁺ | The carbon attached to the primary ammonium group will also be downfield. |

| ~ 40 - 45 | N(CH₃)₂ | The carbons of the methyl groups on the tertiary amine. |

| ~ 25 - 35 | Cyclohexane CH₂ | The carbons of the cyclohexane ring. The exact shifts will depend on their position relative to the substituents. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be needed for a better signal in a shorter time.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Acquisition Parameters:

-

Spectral Width: 0 to 100 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2800 | C-H stretch | Aliphatic (cyclohexane and methyl) |

| 2800 - 2400 | N-H stretch | Ammonium salts (R-NH₃⁺ and R₂-NH₂⁺) |

| 1600 - 1500 | N-H bend | Ammonium salts |

| 1470 - 1430 | C-H bend | CH₂ |

| 1380 - 1365 | C-H bend | CH₃ |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride powder directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

-

Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected MS Data (Electrospray Ionization - ESI):

-

Positive Ion Mode:

-

[M+H]⁺: The protonated molecule corresponding to the free base (C₈H₁₈N₂) would be observed at m/z ≈ 143.15.

-

[M+2H]²⁺: The doubly protonated molecule (the dihydrochloride form in solution) would be observed at m/z ≈ 72.08.

-

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile with 0.1% formic acid.

-

Instrument Setup:

-

Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

-

Ionization Mode: Positive electrospray ionization.

-

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Data Interpretation Workflow

Caption: Workflow for structural elucidation using spectroscopic data.

Conclusion

References

-

PubChem. trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. [Link]

-

Lead Sciences. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. [Link]

-

MySkinRecipes. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. [Link]

-

NIST. Cyclohexane, 1,1-dimethyl-. [Link]

-

PubChem. N1,N1-dimethylcyclohexane-1,2-diamine. [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. (1r,4r)-N1,N1-diMethylcyclohexane-1,4-diaMine hydrochloride(1286272-89-6) 1H NMR spectrum [chemicalbook.com]

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" material safety data sheet (MSDS)

An In-Depth Technical Guide to N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride

Introduction

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a diamine salt with applications in polymer chemistry and as a synthetic intermediate.[1] As a derivative of cyclohexanediamine, its bifunctional nature makes it a valuable building block, particularly as a curing or crosslinking agent in epoxy resin systems where it can enhance the thermal stability and mechanical strength of the final product.[1] This guide provides a comprehensive overview of its material safety properties, handling protocols, and emergency procedures, designed for researchers and professionals in chemical synthesis and drug development.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is a solid material, and its key identifiers and properties are summarized below.[2]

| Identifier | Value | Source |

| Chemical Name | N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | [3] |

| CAS Number | 1187931-32-3 | [3][4][5] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1][2][3] |

| Molecular Weight | 215.16 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically 95% - 97% | [2][5] |

| Storage | Room temperature, sealed in a dry environment | [1][3] |

Hazard Identification and Toxicological Profile

Understanding the hazard profile is critical for risk assessment and the implementation of appropriate safety controls. The dihydrochloride salt is classified as hazardous, primarily due to its potential for harm if ingested and its irritant properties.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| GHS Classification | Code | Description | Source |

| Pictogram | GHS07: Exclamation Mark | ||

| Signal Word | Warning | [3] | |

| Hazard Statements | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H332 | Harmful if inhaled. | [3] | |

| H335 | May cause respiratory irritation. | [3] | |

| Precautionary Statements | P261, P262 | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not get in eyes, on skin, or on clothing. | [3] |

| P264 | Wash skin thoroughly after handling. | [3] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Insights

The hazard profile indicates that N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride is a moderately hazardous substance.

-

Oral Toxicity (H302): "Harmful if swallowed" signifies that acute ingestion may lead to adverse health effects. This necessitates preventing ingestion by prohibiting eating, drinking, or smoking in the laboratory and using appropriate personal protective equipment (PPE).[6]

-

Irritation (H315, H319, H335): The compound is an irritant to the skin, eyes, and respiratory system.[3] This is a common property of amine salts. The dihydrochloride form is likely less corrosive than its free-base counterpart, N,N-Dimethylcyclohexane-1,4-diamine, which is classified as causing severe skin burns and eye damage (H314).[7][8] The salt's irritant nature mandates the use of gloves and eye protection to prevent direct contact and handling it in a well-ventilated area to avoid inhaling dust particles.

-

Inhalation Toxicity (H332): As a solid, the primary inhalation risk comes from airborne dust. "Harmful if inhaled" underscores the importance of engineering controls like fume hoods or ventilated enclosures, especially when handling larger quantities or generating dust.[3]

Safe Handling and Exposure Control Workflow

A systematic approach to handling minimizes the risk of exposure. The following protocol is designed as a self-validating system, ensuring safety at each step.

Experimental Protocol for Safe Handling

-

Risk Assessment: Before handling, review this safety data sheet and any internal institutional safety protocols. Identify the quantities to be used and the specific procedures to be performed (e.g., weighing, dissolution).

-

Engineering Controls: All manipulations, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood or a ventilated balance enclosure. This is a critical step to mitigate the inhalation hazard (H332, H335).[3]

-

Personal Protective Equipment (PPE): Don standard laboratory attire, including a lab coat and closed-toe shoes.

-

Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is mandatory to protect against serious eye irritation (H319).[3]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any defects before use. This prevents skin irritation (H315).[3]

-

-

Material Handling:

-

Keep the container tightly sealed when not in use to prevent moisture absorption and dust release.

-

When transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, a respirator may be required based on the scale and ventilation.

-

Clean any spills immediately following the procedures outlined in Section 4.

-

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.

-

Decontaminate all equipment and the work surface.

-

Dispose of waste, including contaminated gloves and weighing papers, in a designated, sealed waste container.

-

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride.

Emergency and First Aid Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[6]

Accidental Release Measures

For minor spills, follow these steps:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with water and decontaminate.

For major spills, evacuate the area and contact emergency services.[9]

Emergency Response Logic Diagram

Caption: Decision tree for emergency response to an exposure or spill event.

Applications and Chemical Stability

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride serves as a specialty chemical in materials science and organic synthesis.

-

Primary Application: It is used as a curing agent or crosslinker in epoxy resin systems. Its specific molecular structure can influence the reactivity and final properties, such as durability and thermal stability, of the resulting polymer.[1]

-

Synthetic Intermediate: It is also employed in the synthesis of unique polymers and as a building block for pharmaceutical and agrochemical products.[1]

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). As an amine salt, it is acidic in aqueous solution. Contact with strong bases should be avoided, as this will liberate the more reactive and potentially more hazardous free diamine. It should also be kept away from strong oxidizing agents.

References

-

N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride. MySkinRecipes. [Link]

-

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride. PubChem. [Link]

-

N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride. Lead Sciences. [Link]

-

1,4-Diaminocyclohexane. PubChem. [Link]

-

MSDS of Trans-N1,N2-Dimethylcyclohexane-1,2-diamine. Capot Chemical. [Link]

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. (1R*,4R*)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochl… [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N,N-Dimethylcyclohexane-1,4-diamine - Safety Data Sheet [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride" stability and storage conditions

An In-depth Technical Guide: A Comprehensive Guide to the Stability and Storage of N¹,N¹-Dimethylcyclohexane-1,4-diamine Dihydrochloride

Introduction

N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride (CAS No: 1187931-32-3) is a key aliphatic diamine intermediate utilized in diverse fields ranging from polymer chemistry to pharmaceutical synthesis.[1] Its applications include serving as a crosslinking agent in epoxy resins, a monomer in the synthesis of specialty polymers, and a structural motif in the development of novel agrochemicals and pharmaceuticals.[1][2] The integrity of this compound is paramount for the success and reproducibility of these high-stakes applications.

As a dihydrochloride salt, the compound exists in a more stable, solid form compared to its free-base counterpart.[3][4] However, its long-term stability is not absolute and is critically dependent on environmental conditions. This guide provides a detailed analysis of the compound's stability profile, outlines field-proven storage and handling protocols, and offers a framework for customized stability assessments to ensure its integrity from procurement to application.

Section 1: Physicochemical Profile and Inherent Stability

Understanding the fundamental properties of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride is the first step toward ensuring its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1187931-32-3 | [1][5][6] |

| Molecular Formula | C₈H₂₀Cl₂N₂ | [1][3][5] |

| Molecular Weight | 215.16 g/mol | [1][3][7] |

| Physical Form | Solid | [3][4] |

| Hazard Class | Acute Toxicity 4 (Oral), Combustible Solid | [3][7] |

Core Stability Characteristics

The molecule's stability is governed by its structure as the salt of a strong acid (HCl) and a weak base (the diamine). This salt formation neutralizes the reactive nature of the free amine groups, rendering the compound relatively stable under ambient conditions. However, several potential degradation pathways must be considered.

Key Vulnerabilities & Degradation Pathways

-

Hygroscopicity: This is the most significant vulnerability. Amine salts have a strong affinity for water. The Safety Data Sheet for the closely related trans-N,N'-Dimethylcyclohexane-1,2-diamine explicitly notes that it is hygroscopic.[8] Absorption of atmospheric moisture can lead to physical caking of the solid and, more critically, can act as a medium to facilitate hydrolytic degradation or other undesirable reactions over extended periods.

-

Reaction with Bases: The compound is stable due to protonation. Exposure to basic conditions will deprotonate the ammonium salts, liberating the more reactive and volatile N¹,N¹-Dimethylcyclohexane-1,4-diamine free base. This fundamentally alters the chemical's properties and reactivity profile.

-

Thermal Stress: While considered to have high thermal stability compared to other compounds[10], like all chemical entities, it is susceptible to decomposition at elevated temperatures. It is classified as a combustible solid, indicating it will burn under the right conditions.[3][7]

-

Chemical Incompatibility: The compound should not be stored with strong oxidizing agents, acids, or acid chlorides, as these can trigger vigorous and potentially hazardous reactions.[11]

Section 2: Validated Protocols for Storage and Handling

The primary objective of any storage protocol is the rigorous exclusion of detrimental environmental factors. The following guidelines are designed to create a self-validating system that preserves the compound's purity and performance.

Summary of Recommended Storage Conditions

| Parameter | Recommended Condition | Causality and Rationale |

| Temperature | Long-term: 2-8°CShort-term: Room Temperature | Refrigeration slows the kinetics of any potential degradation pathway.[9] Room temperature storage is acceptable for materials in active use.[1][5] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | An inert atmosphere displaces both oxygen and moisture, directly mitigating the risks of oxidation and hygroscopic water absorption.[8][11] |

| Moisture | Tightly sealed container, preferably within a desiccator | Directly counters the primary vulnerability of hygroscopicity, preventing physical and chemical changes.[1][8] |

| Light | In the dark or in an amber vial | Prevents potential photochemical degradation, preserving the compound's structural integrity.[9] |

Step-by-Step Long-Term Storage Protocol

-

Verify Container Integrity: Upon receipt, inspect the manufacturer's container for a secure and unbroken seal. Do not accept compromised packaging.

-

Select a Controlled Environment: Designate a storage location that is cool, dry, and dark, such as a laboratory-grade refrigerator or cold room.

-

Implement Inert Atmosphere: For optimal preservation, place the tightly sealed manufacturer's container inside a larger, secondary containment vessel, such as a desiccator cabinet or a sealable bag. Purge this secondary container with an inert gas like nitrogen or argon before sealing.

-

Log and Label: Clearly label the container with the compound name, date of receipt, and initial storage date. Maintain a log for all access.

Workflow for Safe Handling and Aliquoting

The process of removing a sample from the primary container is a critical control point where atmospheric contamination can occur.

Caption: Workflow for aliquoting hygroscopic reagents.

Section 3: Framework for In-House Stability Assessment

While supplier data provides a baseline, specific formulations or experimental conditions may necessitate a tailored stability study. This protocol provides a robust framework for such an assessment.

Objective

To determine the stability of N¹,N¹-Dimethylcyclohexane-1,4-diamine dihydrochloride under specific "real-world" laboratory or process conditions.

Experimental Workflow Diagram

Sources

- 1. N1,N1-Dimethylcyclohexane-1,4-diaminedihydrochloride [myskinrecipes.com]

- 2. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

- 3. N,N-dimethyl-cyclohexane-1,4-diamine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (1R*,4R*)-N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochl… [cymitquimica.com]

- 5. N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 6. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Research Applications of N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride: A Versatile Diamine Building Block